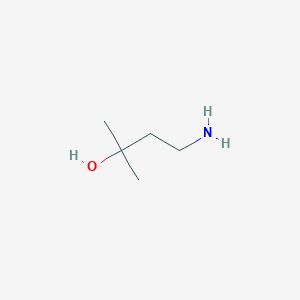

4-Amino-2-methylbutan-2-ol

説明

Contextualizing 4-Amino-2-methylbutan-2-ol within Amino Alcohol Chemistry

This compound, with the chemical formula C₅H₁₃NO, belongs to the class of organic compounds known as amino alcohols. nih.gov These are bifunctional molecules containing both an amine (-NH₂) and a hydroxyl (-OH) functional group. cymitquimica.com The presence of these two reactive groups on the same carbon skeleton imparts a unique chemical versatility, allowing them to participate in a wide array of chemical reactions. cymitquimica.comtaylorandfrancis.com

The structure of this compound is characterized by a four-carbon butane (B89635) chain with a primary amino group at the C4 position and a tertiary hydroxyl group at the C2 position, which also bears two methyl substituents. This specific arrangement distinguishes it from its isomers, such as 4-amino-2-methylbutan-1-ol, which has a primary hydroxyl group, and 3-amino-2-methylbutan-2-ol. guidechem.com The tertiary nature of the alcohol in this compound influences its reactivity, for instance, making it resistant to oxidation under conditions that would readily transform a primary or secondary alcohol. The dual functional groups allow for hydrogen bonding, which influences physical properties like solubility, and can act as nucleophiles or bases in chemical reactions. cymitquimica.com

Rationale for Advanced Research on this compound

The primary driver for research into this compound is its role as a valuable building block in organic and medicinal chemistry. cymitquimica.com Amino alcohols, in general, are prevalent structural motifs in a significant number of pharmaceuticals, making their derivatives and synthetic precursors subjects of intense study. acs.org

A significant application that underscores the importance of this compound is its use as a key reagent in the synthesis of inhibitors for FMS-like tyrosine kinase 3 (FLT3). chemicalbook.com FLT3 is a receptor tyrosine kinase that is often mutated in certain types of leukemia, making it a critical target for drug development. The specific structure of this compound makes it a suitable intermediate for constructing more complex molecules designed to interact with such biological targets. chemicalbook.com Its utility as a synthetic intermediate is a cornerstone of its research interest. cymitquimica.comguidechem.com

Overview of Key Research Areas and Methodologies for this compound

The scientific investigation of this compound encompasses several key areas, focusing on its synthesis, characterization, and purification.

Synthesis: The synthesis of amino alcohols can be achieved through various established routes in organic chemistry. Common strategies that could be applied to produce this compound include the reduction of the corresponding amino ketone or the catalytic amination of an appropriate diol. taylorandfrancis.com Modern biocatalytic methods, such as reductive amination using amine dehydrogenases, also present a pathway to amino alcohols. smolecule.com The compound is often handled in its hydrochloride salt form, which can be prepared by treating the free base with hydrochloric acid, facilitating purification through crystallization. vulcanchem.comchemicalbook.com

Characterization and Analysis: A suite of analytical techniques is employed to confirm the structure and purity of this compound.

Spectroscopy: Infrared (IR) spectroscopy is used to identify the characteristic vibrations of the functional groups, notably the O-H and N-H stretching bands, which typically appear in the 3200–3500 cm⁻¹ region. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, confirming the connectivity and chemical environment of the atoms. rsc.org Mass spectrometry is used to determine the molecular weight, which is 103.16 g/mol , and to study fragmentation patterns. nih.gov

Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the compound and for monitoring the progress of reactions in which it is used. vulcanchem.com

Reactivity Studies: Research also involves exploring the chemical reactivity endowed by the two functional groups. The amino group can undergo nucleophilic substitution and acylation reactions, while the tertiary hydroxyl group can be substituted under certain acidic conditions. cymitquimica.comsmolecule.com This dual reactivity makes it a versatile node for building molecular complexity.

Compound Data

Below are tables detailing the compounds mentioned in this article.

Table 1: Primary Compound

| Compound Name | Molecular Formula | CAS Number |

|---|

Table 2: Related Compounds Mentioned

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 4-Amino-2-methylbutan-1-ol | C₅H₁₃NO | 44565-27-7 |

| 3-Amino-2-methylbutan-2-ol | C₅H₁₃NO | 6291-17-4 |

| Ethanolamine | C₂H₇NO | 141-43-5 |

Structure

3D Structure

特性

IUPAC Name |

4-amino-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,7)3-4-6/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSZHIWAFZLOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576303 | |

| Record name | 4-Amino-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26734-08-7 | |

| Record name | 4-Amino-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 2 Methylbutan 2 Ol

Established Synthetic Pathways for 4-Amino-2-methylbutan-2-ol

Conventional synthetic routes to this compound typically involve the formation of the amine functionality from a corresponding carbonyl or nitrile precursor.

Reductive amination is a widely utilized method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine or enamine, which is subsequently reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a suitable precursor would be a hydroxy ketone, such as 4-hydroxy-4-methyl-2-pentanone.

The reaction proceeds by the nucleophilic attack of ammonia on the ketone's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is the substrate for the reduction step. wikipedia.org A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Alternatively, catalytic hydrogenation over metals like palladium, platinum, or Raney nickel can also achieve this reduction. wikipedia.org The choice of reducing agent is critical and depends on factors such as substrate compatibility and desired reaction conditions. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 6-7 | Selective for imines over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Mild and effective; often used in one-pot procedures. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni | Can be highly efficient but may require higher pressures and temperatures. wikipedia.org |

| Amine Dehydrogenases (AmDHs) | Aqueous buffer, NAD(P)H cofactor | Biocatalytic method offering high stereoselectivity under mild conditions. researchgate.netfrontiersin.org |

Grignard reagents (R-MgX) are powerful organometallic nucleophiles essential for forming carbon-carbon bonds. blogspot.com Their reaction with carbonyl compounds provides a direct route to alcohols. masterorganicchemistry.com To synthesize the tertiary alcohol structure of this compound, a Grignard reagent can be added to a ketone or an ester. masterorganicchemistry.comlibretexts.org

One plausible pathway involves the reaction of two equivalents of methylmagnesium bromide (CH₃MgBr) with an ester containing a protected amino group, such as ethyl 3-(N-protected)aminopropanoate. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate, which immediately reacts with a second equivalent to yield the magnesium salt of the tertiary alcohol. Subsequent acidic workup protonates the alkoxide and removes the protecting group to give the final product. libretexts.org

Alternatively, a ketone precursor like 1-(N-protected)-amino-3-butanone could be treated with one equivalent of methylmagnesium bromide. The nucleophilic methyl group attacks the carbonyl carbon, and subsequent hydrolysis yields the target tertiary amino alcohol. masterorganicchemistry.com The choice between an ester or ketone precursor depends on the availability of starting materials and the desired control over the reaction.

Table 2: Theoretical Grignard Pathways to this compound

| Grignard Reagent | Carbonyl Precursor | Description |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Ethyl 3-(N-protected)aminopropanoate | Two equivalents of the Grignard reagent add to the ester, forming the tertiary alcohol after hydrolysis. libretexts.org |

| Methylmagnesium Bromide (CH₃MgBr) | 1-(N-protected)-amino-3-butanone | A single addition of the Grignard reagent to the ketone yields the target structure. masterorganicchemistry.com |

| 3-(N-protected)aminopropylmagnesium Chloride | Acetone | The Grignard reagent prepared from the corresponding protected aminoalkyl halide adds to acetone. |

The reduction of a nitrile group (–C≡N) is a fundamental transformation that provides a direct route to primary amines (–CH₂NH₂). wikipedia.org To synthesize this compound via this method, the required precursor would be 4-hydroxy-4-methylpentanenitrile. This precursor contains the complete carbon skeleton and the hydroxyl group, with the nitrile serving as a masked form of the primary amine.

A range of powerful reducing agents can accomplish this conversion. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for nitrile reduction, typically carried out in an ether solvent followed by aqueous workup. dundee.ac.uk Catalytic hydrogenation is another common and often more economical method, employing catalysts such as Raney nickel, platinum dioxide, or palladium on carbon under a hydrogen atmosphere. wikipedia.orgdundee.ac.uk The conditions for catalytic hydrogenation, including pressure, temperature, and solvent, can be optimized to favor the formation of the primary amine and minimize side reactions. wikipedia.org Other reagents, such as diisopropylaminoborane in the presence of lithium borohydride, have also been shown to effectively reduce a variety of nitriles to their corresponding primary amines. nih.govorganic-chemistry.org

Table 3: Comparison of Reagents for Nitrile Reduction

| Reagent/Method | Reactivity | Functional Group Tolerance | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Low | Reduces many other functional groups (esters, amides, etc.). dundee.ac.uk |

| Catalytic Hydrogenation (H₂/Raney Ni) | High | Moderate | A widely used industrial method; conditions can be tuned. wikipedia.orgdundee.ac.uk |

| Borane (BH₃·THF) | High | Good | Generally reduces nitriles and carboxylic acids. |

| Diisopropylaminoborane/LiBH₄ | Moderate | Good | Offers good yields for both aliphatic and aromatic nitriles. nih.govorganic-chemistry.org |

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure forms of this compound requires asymmetric methodologies that can control the formation of the chiral center.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.trwikipedia.org This strategy leverages the pre-existing chirality of the starting material to build the desired target molecule, often simplifying the synthetic process and ensuring high enantiomeric purity. wikipedia.org

For the synthesis of chiral this compound, a potential starting material from the chiral pool is an α-amino acid, such as (S)-aspartic acid or (S)-glutamic acid. The synthesis would involve a series of functional group transformations to convert the carboxylic acid side chain into the desired 2-hydroxy-2-methylpropyl group while preserving the original stereocenter. For example, the side-chain carboxylic acid of a protected glutamic acid derivative could be reduced to an alcohol, converted to a leaving group, and then displaced by a nucleophile. Alternatively, the carboxylic acid could be converted into a ketone, which could then be reacted with a methyl Grignard reagent to install the gem-dimethyl and hydroxyl groups. The existing chiral center influences the stereochemical outcome of subsequent reactions, a phenomenon known as chiral induction. uvic.ca

Asymmetric hydrogenation is a powerful technique for creating chiral centers by adding hydrogen across a double bond (C=C, C=O, or C=N) using a chiral catalyst. wikipedia.org This method transfers chirality from the catalyst to the substrate, enabling the formation of a single enantiomer product from a prochiral precursor. wikipedia.org

To synthesize chiral this compound, one could perform an asymmetric hydrogenation of a prochiral amino ketone, such as 4-(N-protected)amino-2-methylbut-3-en-2-ol or 4-(N-protected)amino-2-butanone followed by the addition of a methyl group. More directly, the asymmetric hydrogenation of a prochiral imine, formed from 4-hydroxy-4-methyl-2-pentanone, could yield the chiral amine. mdpi.com The catalysts for these reactions are typically transition metal complexes (e.g., Ruthenium, Rhodium, Iridium) coordinated to chiral organic ligands. ethz.ch Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are renowned for their ability to induce high levels of enantioselectivity in the hydrogenation of a wide range of substrates. nih.gov The specific choice of metal, ligand, solvent, and reaction conditions is crucial for achieving high yield and enantiomeric excess (ee). ethz.chnih.gov

Table 4: Examples of Chiral Ligands for Asymmetric Hydrogenation

| Catalyst System (Metal + Ligand) | Typical Substrate | Key Feature |

|---|---|---|

| Ru-BINAP | Ketones, Alkenes | Broad substrate scope and high enantioselectivity. nih.gov |

| Rh-DIPAMP | Enamides (for amino acids) | Pioneering ligand used in industrial processes (e.g., L-DOPA synthesis). |

| Ir-PHOX | Imines, Unfunctionalized Olefins | Highly effective for the hydrogenation of challenging substrates. ethz.ch |

| Ru-TsDPEN | Ketones, Imines | Used in asymmetric transfer hydrogenation (ATH) with a hydrogen donor like isopropanol. mdpi.com |

Chiral Catalyst-Mediated Synthesis

The asymmetric synthesis of this compound, particularly the generation of a specific enantiomer, can be achieved through the use of chiral catalysts. While specific examples for this exact molecule are not extensively detailed in publicly available literature, general principles of asymmetric synthesis of γ-amino alcohols with tertiary carbinol centers are applicable.

One promising approach involves the copper-catalyzed asymmetric propargylic amination. This method has been successfully applied to the synthesis of various chiral γ-amino alcohols featuring a tertiary carbon center. The reaction typically involves a propargylic precursor which, in the presence of a copper catalyst and a chiral ligand, reacts with an amine to yield the desired amino alcohol with high enantioselectivity. The choice of the chiral ligand is crucial for achieving high stereocontrol.

| Catalyst System | Substrate Type | General Outcome |

| Copper(I) complex with chiral phosphine ligand | Propargylic esters/carbonates | High enantioselectivity in the formation of chiral propargylamines, which can be further converted to the target amino alcohol. |

| Iridium-based catalysts | Asymmetric transfer hydrogenation of γ-amino ketones | Can provide access to chiral γ-amino alcohols. The diastereoselectivity can be controlled by the choice of catalyst and reaction conditions. |

Table 1: Examples of Chiral Catalyst Systems for the Synthesis of Chiral Amino Alcohols

Diastereoselective Approaches

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is a key synthetic challenge. For this compound, which has one stereocenter, diastereoselective approaches become relevant in the context of its synthesis from chiral precursors or through reactions that create multiple stereocenters in a controlled manner.

A common strategy for the diastereoselective synthesis of vicinal amino alcohols involves starting from readily available chiral building blocks, such as amino acids. By utilizing the inherent chirality of the starting material, new stereocenters can be introduced with a high degree of diastereocontrol. For instance, the reduction of a chiral γ-amino ketone precursor can lead to the formation of the desired diastereomer of the γ-amino alcohol, with the stereochemical outcome often dictated by the directing effect of existing chiral centers and the choice of reducing agent.

| Starting Material | Key Transformation | Diastereomeric Ratio (d.r.) |

| Chiral γ-amino ketone | Stereoselective reduction (e.g., using a bulky hydride reagent) | Can be high, depending on the substrate and reagents. |

| Chiral aldehyde and a nitrogen-containing nucleophile | Aldol-type or Mannich-type reaction | Diastereoselectivity is influenced by the chiral auxiliary or catalyst used. |

Table 2: Diastereoselective Strategies for Amino Alcohol Synthesis

Novel Synthetic Route Development for this compound

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for producing valuable chemical compounds.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can involve:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Catalysis: Employing catalytic methods (including biocatalysis) over stoichiometric reagents to improve efficiency and reduce waste. For instance, visible-light photocatalysis in water has emerged as a green method for synthesizing 1,2-amino alcohols through decarboxylative radical coupling. rsc.org

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. The synthesis of amino alcohols is well-suited for flow chemistry applications.

A continuous flow system could be designed for the synthesis of this compound, potentially involving telescoped reaction sequences where intermediates are not isolated. For example, the formation of a key intermediate followed by a reduction or amination step could be performed in a continuous manner, reducing reaction times and improving process control. The use of packed-bed reactors with immobilized catalysts or reagents is a common feature in flow synthesis, allowing for easy separation and reuse of the catalyst.

Enzymatic Catalysis in this compound Synthesis

Enzymes are highly selective and efficient catalysts that operate under mild conditions, making them ideal for green and sustainable chemical synthesis. The enzymatic synthesis of chiral amino alcohols is a well-established field.

For this compound, several enzymatic strategies could be envisioned:

Kinetic Resolution: A racemic mixture of this compound or a precursor could be resolved using a lipase or other hydrolase. These enzymes selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. However, the theoretical maximum yield for the desired enantiomer is 50%.

Asymmetric Bioreduction: The reduction of a suitable γ-amino ketone precursor using an alcohol dehydrogenase (ADH) or a ketoreductase (KRED) could yield the desired enantiomer of this compound with high enantiomeric excess.

Transaminase Reactions: Transaminases can be used to introduce an amino group into a ketone precursor in a stereoselective manner. An engineered transaminase could potentially be used for the asymmetric synthesis of the target molecule.

Recent research has demonstrated the successful use of coupled transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system for the synthesis of other chiral amino-alcohols, a strategy that could be adapted for this compound. nih.gov

| Enzyme Class | Reaction Type | Potential Application |

| Lipase | Kinetic Resolution (Acylation/Hydrolysis) | Separation of enantiomers of this compound or its ester derivative. |

| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Asymmetric Reduction | Stereoselective reduction of a γ-amino ketone precursor. |

| Transaminase (TAm) | Asymmetric Amination | Introduction of the amino group to a ketone precursor with high enantioselectivity. |

Table 3: Potential Enzymatic Routes to Chiral this compound

Large-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. For this compound, key considerations include:

Cost of Goods (CoG): The cost of starting materials, reagents, catalysts, and solvents is a major factor. For chiral syntheses, the cost and recyclability of the chiral catalyst or auxiliary are critical.

Process Safety: A thorough hazard evaluation of all reaction steps is necessary to ensure safe operation on a large scale. This includes managing exothermic reactions, handling hazardous reagents, and controlling reaction parameters to avoid runaway reactions.

Scalability of Reactions: Reactions that are high-yielding and robust on a small scale may not perform as well on a larger scale. Process optimization is crucial to ensure consistent yield and purity.

Purification: The development of an efficient and scalable purification method is essential to obtain the final product with the required purity. Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness.

Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams need to be implemented.

While a specific large-scale synthesis of this compound is not detailed in the reviewed literature, a report on the large-scale synthesis of the related compound (E)-4-amino-2-methylbut-2-en-1-ol highlights the industrial feasibility of producing similar structures.

Industrial Scale-Up of Existing Protocols

Currently, detailed and publicly available industrial-scale synthesis protocols specifically for this compound are not extensively documented in the scientific literature. However, based on common organic synthesis principles and established methods for analogous compounds, a plausible route for its large-scale production involves a multi-step process.

One potential pathway begins with the readily available starting materials acetone and acetonitrile (B52724). The synthesis could proceed via a Ritter-type reaction, where a tertiary alcohol or an alkene is reacted with a nitrile in the presence of a strong acid. In this hypothetical industrial process, isobutylene or tert-butanol could serve as the carbocation source, which would then react with acetonitrile to form an N-tert-butylacetamide intermediate. Subsequent hydrolysis of this amide under alkaline conditions would yield the final product, this compound.

The scale-up of such a process would require careful consideration of several factors:

Reactor Design: The highly exothermic nature of the Ritter reaction necessitates the use of reactors with efficient heat exchange systems to maintain optimal temperature control and prevent runaway reactions.

Reagent Handling: The use of strong acids, such as sulfuric acid, requires specialized corrosion-resistant equipment and stringent safety protocols for handling and storage.

Process Optimization for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, several process parameters would need to be optimized. Research in this area would focus on improving the reaction kinetics, minimizing the formation of byproducts, and simplifying the purification process.

Key areas for optimization include:

Catalyst Selection: Investigating alternative and more environmentally friendly acid catalysts to replace traditional strong acids could improve the sustainability of the process and potentially reduce corrosion issues.

Reaction Conditions: A systematic study of reaction temperature, pressure, and reactant concentrations would be essential to identify the optimal conditions for maximizing the yield of the desired product.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Optimization studies would explore a range of solvents to find the most suitable medium for the reaction.

The table below summarizes potential areas for process optimization and their expected impact on the synthesis.

| Parameter to Optimize | Potential Modification | Expected Outcome |

| Catalyst | Use of solid acid catalysts (e.g., zeolites, ion-exchange resins) | Easier catalyst separation, potential for catalyst recycling, reduced waste. |

| Temperature | Precise temperature control throughout the reaction | Minimized side reactions, improved selectivity, and higher yield. |

| Reactant Ratio | Stoichiometric or slight excess of one reactant | Maximized conversion of the limiting reagent, reduced unreacted starting materials. |

| Reaction Time | Monitoring reaction progress to determine optimal endpoint | Prevention of product degradation, increased throughput. |

| Purification Method | Development of efficient crystallization or distillation protocols | Higher purity of the final product, reduced solvent usage. |

Economic and Environmental Viability of Production Methods

From an environmental perspective, the primary concerns would be the use and disposal of strong acids and organic solvents. The development of greener synthetic routes is therefore a key objective. This could involve:

Catalyst Recycling: The use of heterogeneous catalysts that can be easily recovered and reused would significantly reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product would minimize waste generation.

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, would improve the green credentials of the process.

Advanced Spectroscopic and Analytical Characterization of 4 Amino 2 Methylbutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Amino-2-methylbutan-2-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis

Detailed experimental ¹H NMR spectral data for this compound is not widely available in the public domain. However, a predicted ¹H NMR spectrum can provide an estimation of the chemical shifts and splitting patterns for the protons in the molecule. The expected signals are as follows:

A singlet for the two equivalent methyl protons (C1 and C5).

A triplet for the methylene (B1212753) protons adjacent to the amino group (C4).

A triplet for the methylene protons adjacent to the quaternary carbon (C3).

Singlets for the amine (-NH₂) and hydroxyl (-OH) protons, although their chemical shifts can be highly variable and they may exchange with deuterium (B1214612) in certain solvents.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₂ | ~1.2 | s | 6H |

| -CH₂-N | ~2.8 | t | 2H |

| -C-CH₂- | ~1.6 | t | 2H |

| -NH₂ | Variable | s (broad) | 2H |

| -OH | Variable | s (broad) | 1H |

Note: This is a predicted spectrum and actual experimental values may vary.

¹³C NMR Spectral Analysis

Similar to the proton NMR, detailed experimental ¹³C NMR data for this compound is scarce. A predicted spectrum, however, can be generated based on established chemical shift increments. The molecule is expected to show four distinct carbon signals.

A signal for the two equivalent methyl carbons.

A signal for the methylene carbon adjacent to the nitrogen.

A signal for the methylene carbon adjacent to the quaternary carbon.

A signal for the quaternary carbon bearing the hydroxyl group.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C (CH₃)₂ | ~25-35 |

| -C H₂-N | ~40-50 |

| -C-C H₂- | ~50-60 |

| -C (OH)- | ~65-75 |

Note: This is a predicted spectrum and actual experimental values may vary. Typical chemical shifts for similar carbon environments can be found in the literature. libretexts.orglibretexts.org

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. libretexts.orgscribd.com

COSY: A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the signals of the two methylene groups (-CH₂-CH₂-), confirming their connectivity.

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the definitive assignment of the methylene carbon signals based on the assignments of their attached protons. The methyl and quaternary carbons would also be readily identified.

Without experimental data, a detailed analysis of 2D NMR spectra cannot be performed.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule.

Vibrational Mode Assignments

O-H stretching of the alcohol.

N-H stretching of the primary amine.

C-H stretching of the methyl and methylene groups.

C-O stretching of the alcohol.

C-N stretching of the amine.

Various bending vibrations (scissoring, wagging, twisting, rocking) for the CH₂, NH₂, and CH₃ groups.

The S-S stretching frequency in Raman spectroscopy has been noted to be dependent on the CSSC dihedral angle in cyclic disulfides, though for acyclic molecules like this compound, the interpretation would be different. rsc.org The physical state of a compound can also significantly affect the Raman scattering signature. rsc.org

Functional Group Identification

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands that confirm the presence of its key functional groups.

Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (-OH) | O-H stretch | 3200-3600 (broad) |

| C-O stretch | 1000-1260 | |

| Amine (-NH₂) | N-H stretch (symmetric & asymmetric) | 3300-3500 |

| N-H bend (scissoring) | 1590-1650 | |

| Alkane (-CH₃, -CH₂) | C-H stretch | 2850-3000 |

| C-H bend | 1350-1480 |

Note: These are general ranges and the exact peak positions and intensities would be determined by the specific molecular environment within this compound. Data for similar amino alcohols can provide a comparative basis. rsc.orgvulcanchem.com

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. In the analysis of this compound, mass spectrometry provides crucial information for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the chemical formula C₅H₁₃NO, the exact mass can be calculated and compared with the experimentally determined value.

The theoretical monoisotopic mass of this compound is 103.099714038 Da. nih.gov HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental formula.

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Theoretical Exact Mass | 103.099714038 Da nih.gov |

| Theoretical Monoisotopic Mass | 103.099714038 Da nih.gov |

This table presents the theoretical mass values for this compound, which are confirmed by high-resolution mass spectrometry.

Fragmentation Pathway Analysis

In mass spectrometry, after the initial ionization of the molecule to form the molecular ion (M+•), it undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. While a detailed experimental fragmentation study for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known fragmentation rules for amino alcohols. chemguide.co.uklibretexts.orgaip.org

The molecular ion of this compound has a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation processes for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration (loss of a water molecule). aip.org

A primary fragmentation pathway would likely involve the loss of a methyl group (CH₃•) from the tertiary alcohol, leading to a stable tertiary carbocation. Another significant fragmentation would be the cleavage of the C-C bond between C2 and C3, resulting in fragments containing the amine and alcohol functionalities, respectively. The loss of ammonia (B1221849) (NH₃) or a water molecule (H₂O) from the molecular ion or subsequent fragments can also be expected.

Table 2: Predicted Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 103 | [C₅H₁₃NO]+• | Molecular Ion |

| 88 | [C₄H₁₀NO]+ | Loss of a methyl radical (•CH₃) |

| 85 | [C₅H₁₁N]+• | Loss of water (H₂O) |

| 73 | [C₄H₉O]+ | Cleavage of the C-N bond |

| 58 | [C₃H₈N]+ | Alpha-cleavage adjacent to the amino group |

| 45 | [C₂H₅O]+ | Cleavage of the C-C bond adjacent to the hydroxyl group |

This table outlines the plausible mass fragments of this compound based on general fragmentation patterns of amino alcohols.

Chromatographic Techniques for this compound Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. derpharmachemica.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is a common method for analyzing such compounds.

For purity determination, a C18 column is often employed. google.comgoogle.com The mobile phase could consist of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, although this compound lacks a strong chromophore, which may necessitate derivatization to enhance detection. nih.gov

Since this compound is a chiral molecule, existing as two enantiomers, chiral HPLC is essential for separating and quantifying these stereoisomers. wvu.eduresearchgate.net This is often achieved using a chiral stationary phase (CSP). Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for the separation of amino alcohols. nih.govumich.edu The mobile phase in chiral separations can be a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as ethanol (B145695) or isopropanol).

Table 3: Exemplary HPLC Conditions for this compound Analysis

| Parameter | Purity Assessment | Chiral Separation |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Chiral Stationary Phase (e.g., Chiralpak® series) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Ethanol with a small amount of an amine modifier (e.g., diethylamine) researchgate.net |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min umich.edu |

| Detection | UV (after derivatization) or Refractive Index (RI) | UV (after derivatization) or Polarimetric |

| Temperature | Ambient or controlled (e.g., 30 °C) google.com | Ambient or sub-ambient umich.edu |

This table provides hypothetical yet representative HPLC conditions for both purity and chiral analysis of this compound based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. google.com It is particularly well-suited for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound analysis, GC-MS is the method of choice for detecting and identifying volatile impurities that may be present from the synthesis process, such as residual solvents or by-products. researchgate.net

For the analysis, the sample would be injected into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. nih.gov The NIST (National Institute of Standards and Technology) library can be used to identify the impurities based on their mass spectra.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase. waters.com This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net

For the analysis of this compound, UPLC can offer substantial advantages, particularly for complex samples or when high-throughput analysis is required. Similar to HPLC, a C18 column would be suitable for purity analysis, while a chiral UPLC column would be used for enantiomeric separation. The principles of separation and detection are the same as in HPLC, but the run times are much shorter, and the peak resolution is superior. waters.com Pre-column derivatization with a UV-active or fluorescent tag is often employed in UPLC analysis of amino acids and related compounds to enhance sensitivity. waters.comacs.org

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Detailed crystallographic studies have been performed on pharmacologically active compounds incorporating the this compound moiety. A notable example is Resiquimod, a potent immune response modifier. The crystal structure of Resiquimod complexed with human Toll-like receptor 8 (TLR8) has been determined, providing a clear depiction of the conformation of the this compound fragment within a larger molecular assembly. rcsb.org

Research Findings from a Derivative Study: Resiquimod

The analysis of the crystal structure of Resiquimod (1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol) within the protein binding site reveals specific conformational features of the integrated this compound substructure. The tertiary alcohol and the aminobutyl chain adopt a distinct three-dimensional arrangement to facilitate key interactions.

The crystallographic data for the complex of human TLR8 with Resiquimod (PDB entry: 3W3N) provides the following unit cell parameters for the crystal. rcsb.org

| Crystallographic Parameter | Value |

| Space Group | P 21 21 21 |

| a (Å) | 85.58 |

| b (Å) | 125.84 |

| c (Å) | 179.31 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Table 1: Unit cell parameters for the crystal of human TLR8 in complex with Resiquimod. rcsb.org

Within this structure, the this compound portion of the Resiquimod molecule is clearly resolved. The bond lengths and angles are within the expected ranges for sp³ hybridized carbon and oxygen atoms. The conformation of the butyl chain and the relative orientation of the amino and hydroxyl groups are stabilized by the interactions within the protein's binding pocket.

The solid-state conformation of this derivative underscores the geometric flexibility of the this compound scaffold, allowing it to be incorporated into larger, structurally diverse molecules. The specific arrangement of its functional groups is crucial for establishing the intermolecular interactions, such as hydrogen bonds, that dictate the biological activity of the resulting derivative. While the presented data is for a complexed state, it provides the most definitive experimental view of the conformation of a molecule containing the this compound fragment in a solid-state, ordered environment.

Chemical Reactivity and Derivatization of 4 Amino 2 Methylbutan 2 Ol

Reactivity of the Amino Group in 4-Amino-2-methylbutan-2-ol

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic and basic, driving its reactivity in several key transformations.

The amino group of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, typically carried out in the presence of a base to neutralize the acid byproduct, results in the formation of an N-acylated amide derivative. The base, often a tertiary amine like triethylamine or pyridine, prevents the protonation of the starting amine, which would render it non-nucleophilic.

The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride). While specific studies on the acylation of 2-amino-4-chlorothiazole have shown that anhydrous conditions using a base like triethylamine can lead to a reaction, the process can be slow and result in complex product mixtures, sometimes including bis-acylated derivatives nih.gov. These findings suggest that careful optimization of reaction conditions is crucial for achieving high yields of the desired mono-acylated product.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(3-hydroxy-3-methylbutyl)acetamide |

| Benzoyl chloride | N-(3-hydroxy-3-methylbutyl)benzamide |

The nitrogen atom of the amino group can act as a nucleophile to attack alkyl halides, leading to the formation of secondary, tertiary amines, or even quaternary ammonium salts. The degree of alkylation can be controlled by the stoichiometry of the reactants. A major challenge in the N-alkylation of primary amines is preventing over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed.

Modern catalytic methods offer more selective approaches. For instance, the concept of "hydrogen borrowing catalysis" facilitates the coupling of alcohols and amines, where the only byproduct is water beilstein-journals.org. Another approach is the direct substitution of alcohols with amines, though this requires significant activation of the alcohol's hydroxyl group beilstein-journals.org. Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have also been developed, representing a sustainable route to N-alkylated derivatives nih.gov. Visible-light-induced N-alkylation reactions have also been developed, avoiding the need for metallic catalysts, oxidants, or bases rsc.orgresearchgate.net.

Table 2: Potential Products of N-Alkylation

| Alkylating Agent | Condition | Product(s) |

|---|---|---|

| Methyl iodide | Excess | 3-hydroxy-3-methyl-N,N,N-trimethylbutan-1-aminium iodide |

| Benzyl bromide | 1 equivalent | N-benzyl-4-amino-2-methylbutan-2-ol |

Primary amines, such as this compound, react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. chemsociety.org.ngnih.gov This reaction is typically catalyzed by either an acid or a base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration to form the carbon-nitrogen double bond (-C=N-). chemsociety.org.ng The reaction is generally reversible and often requires the removal of water to drive the equilibrium toward the product. researchgate.net Schiff bases are important intermediates in many organic syntheses and enzymatic reactions. chemsociety.org.ng

The stability of the resulting Schiff base can vary; those derived from aromatic aldehydes tend to be more stable due to conjugation. chemsociety.org.ng

Table 3: Schiff Base Formation with Carbonyl Compounds

| Carbonyl Compound | Product (Schiff Base) |

|---|---|

| Benzaldehyde | (E)-4-methyl-4-((benzylideneamino)methyl)pentan-2-ol |

| Acetone | 4-methyl-4-((propan-2-ylideneamino)methyl)pentan-2-ol |

As a primary amine, the amino group in this compound is basic and can accept a proton (H⁺) from an acid to form an ammonium salt. The extent of this protonation is quantified by the pKa of its conjugate acid. The predicted pKa for this compound is approximately 15.08 ± 0.29, which indicates its basicity. lookchem.com In an aqueous solution, the amino group will exist in equilibrium between its protonated (ammonium) and unprotonated (amino) forms, with the position of the equilibrium depending on the pH of the solution. At a pH below its pKa, the protonated form will predominate. This property is fundamental to its behavior in biological systems and its purification by acid-base extraction.

Reactivity of the Hydroxyl Group in this compound

The tertiary hydroxyl group in this compound is a less potent nucleophile than the amino group. Reactions at this site, such as esterification, typically require acidic conditions to protonate the hydroxyl group, making it a better leaving group.

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water formed as a byproduct, for instance, by azeotropic distillation. masterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol's hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. masterorganicchemistry.com Amino acid methyl esters, for example, can be prepared in good yields by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. nih.gov

Table 4: Fischer Esterification of this compound

| Carboxylic Acid | Catalyst | Ester Product |

|---|---|---|

| Acetic acid | H₂SO₄ | 4-amino-1,1-dimethylpropyl acetate |

| Benzoic acid | H₂SO₄ | 4-amino-1,1-dimethylpropyl benzoate |

Etherification Reactions

The tertiary hydroxyl group of this compound can undergo etherification to form ether derivatives. This reaction typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile. A common method for achieving this is the Williamson ether synthesis, where the alkoxide displaces a halide from an alkyl halide.

Due to the presence of the acidic amino group, a base must be carefully selected to selectively deprotonate the hydroxyl group. Alternatively, the amino group can be protected prior to the etherification reaction. The reaction proceeds as follows:

Protection of the amine (optional but often necessary): The primary amine is converted to a suitable protecting group, such as a carbamate, to prevent it from interfering with the etherification step.

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the tertiary alcohol, forming a tertiary alkoxide ion.

Nucleophilic Substitution: The alkoxide attacks an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the corresponding ether.

Deprotection: The protecting group is removed from the amine to yield the final amino ether product.

The steric hindrance around the tertiary alcohol can influence the reaction rate, sometimes requiring more forcing conditions or the use of more reactive alkylating agents like alkyl sulfates.

Oxidation Reactions

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, the reactivity depends heavily on the substitution of the carbon atom bearing the hydroxyl group. Primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones. libretexts.orgchemguide.co.uk

This compound possesses a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under standard conditions using common oxidizing agents like potassium dichromate(VI) or chromium trioxide. chemguide.co.uk This resistance is because the carbon atom attached to the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process, which is a necessary step for forming a carbon-oxygen double bond. chemguide.co.uk

Reaction with Acidified Potassium Dichromate(VI): When this compound is treated with an acidified solution of potassium dichromate(VI) and heated, no reaction is observed. The orange color of the dichromate(VI) ions remains unchanged, indicating the absence of oxidation.

| Oxidizing Agent | Substrate | Expected Product | Observation |

| K₂Cr₂O₇ / H₂SO₄ | This compound | No reaction | Solution remains orange |

Under very harsh conditions, such as with strong acids at high temperatures, the molecule may undergo fragmentation or other side reactions, but a simple oxidation to a ketone or carboxylic acid does not occur.

Dehydration Reactions

The dehydration of alcohols is an elimination reaction that results in the formation of an alkene through the loss of a water molecule. This reaction is typically catalyzed by strong acids, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat. libretexts.orgchemguide.co.uk

For this compound, a tertiary alcohol, the dehydration reaction proceeds readily via an E1 mechanism. libretexts.org The mechanism involves three key steps: libretexts.org

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (an alkyloxonium ion).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a relatively stable tertiary carbocation.

Deprotonation: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the positively charged carbon, forming a double bond.

In the case of this compound, deprotonation can occur from the adjacent methylene (B1212753) group (C3), yielding 2-methyl-4-aminobut-1-ene as the primary product.

Cyclization and Heterocycle Formation Involving this compound

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. The amino and hydroxyl groups can react intramolecularly or with other reagents to form cyclic structures. A notable example is the formation of a substituted 1,3-oxazine.

When this compound reacts with an aldehyde or ketone, it can undergo a cyclization reaction to form a 5,6-dihydro-4H-1,3-oxazine derivative. For instance, reaction with acetone in the presence of an acid catalyst can lead to the formation of 2,2,6,6-tetramethyl-5,6-dihydro-4H-1,3-oxazine. This type of reaction is an example of a condensation reaction where the amino group and the hydroxyl group of the amino alcohol react with the carbonyl group of the ketone.

Such intramolecular reactions are useful for creating conformationally restricted analogs of amino acids or other biologically relevant molecules. nih.gov The resulting heterocycles can serve as important intermediates in further synthetic pathways.

Synthesis and Characterization of Functionalized Derivatives of this compound

Fluorinated Derivatives

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net Synthesizing fluorinated derivatives of this compound can be achieved through various methods, often categorized as either starting from fluorinated building blocks or through late-stage fluorination reactions. rsc.org

One established strategy for synthesizing fluorinated amino compounds involves the use of chiral Ni(II) complexes. nih.govbeilstein-journals.org This approach allows for the asymmetric synthesis of amino acids and their derivatives with high enantiomeric purity. nih.gov Although a direct application to this compound is not extensively documented, the general methodology can be adapted. This would involve preparing a suitable Schiff base from a precursor to the amino alcohol, complexing it with a chiral Ni(II) template, and then performing an alkylation step with a fluorinated alkyl halide. Subsequent hydrolysis would yield the desired fluorinated amino alcohol derivative.

General Synthetic Approach:

Precursor Synthesis: A suitable precursor, such as a protected version of this compound, is prepared.

Alkylation/Fluorination: A fluorinating agent or a fluorinated alkyl group is introduced. For example, a deoxyfluorination reaction could replace the hydroxyl group with fluorine using reagents like DAST (diethylaminosulfur trifluoride).

Purification and Characterization: The resulting fluorinated derivative is purified and characterized using techniques such as ¹⁹F NMR, ¹H NMR, and mass spectrometry to confirm its structure and purity.

Dimethylamino Derivatives

The primary amine of this compound can be converted to a tertiary dimethylamino group through several synthetic methods. One common and efficient method is reductive amination. This process involves treating the primary amine with an excess of formaldehyde to form an intermediate imine or aminal, which is then reduced in situ with a reducing agent like sodium borohydride or sodium triacetoxyborohydride.

Another approach involves the use of dimethylformamide dimethyl acetal (DMF-DMA), which can act as both a reagent and a solvent for the enamination of active methyl groups or the methylation of amines. mdpi.com For a primary amine, reaction with a methylating agent such as methyl iodide under basic conditions can also yield the dimethylamino derivative, though this method risks over-alkylation to form a quaternary ammonium salt.

Characterization Data for a Representative Dimethylamino Derivative: The synthesis of a novel phthalocyanine derivative bearing dimethylamino groups has been reported, showcasing the characterization of such functionalities. researchgate.net The characterization of N,N-dimethyl-4-amino-2-methylbutan-2-ol would involve similar analytical techniques.

| Analytical Technique | Expected Observation |

| ¹H NMR | Appearance of a singlet peak around 2.2-2.8 ppm integrating to six protons, corresponding to the two methyl groups of the N(CH₃)₂ moiety. Disappearance of the broad singlet for the -NH₂ protons. |

| ¹³C NMR | A new signal in the aliphatic region (typically 40-50 ppm) corresponding to the carbons of the dimethylamino group. |

| Mass Spectrometry | An increase in the molecular ion peak by 28 mass units compared to the starting material, corresponding to the addition of two methyl groups and the loss of two hydrogen atoms. |

Thiophene-substituted Derivatives

The primary amine functionality of this compound serves as a key site for the introduction of various substituents, including heterocyclic moieties like thiophene. The synthesis of thiophene-containing Schiff bases is a common method for such derivatization. researchgate.netresearchgate.netacgpubs.orgresearchgate.netekb.egwho.intmdpi.com

A representative reaction for the formation of a thiophene-substituted derivative of this compound is the condensation reaction with a thiophene aldehyde, such as thiophene-2-carboxaldehyde. This reaction, which is typically acid-catalyzed, involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. researchgate.netnih.gov Subsequent dehydration of this intermediate yields the corresponding imine, also known as a Schiff base. libretexts.orgyoutube.com

The general reaction is as follows:

this compound + Thiophene-2-carboxaldehyde → (E)-4-((thiophen-2-ylmethylene)amino)-2-methylbutan-2-ol + H₂O

This reaction results in a new compound where the thiophene ring is linked to the this compound backbone via a C=N double bond. The properties of the resulting Schiff base would be influenced by both the amino alcohol and the thiophene moieties.

Detailed research findings on specific thiophene-substituted derivatives of this compound are not extensively available in the public domain. However, the synthesis of thiophene-containing Schiff bases is a well-established area of research, with various derivatives being explored for their potential applications. researchgate.netacgpubs.org

Table 1: Reactants for the Synthesis of a Thiophene-substituted Derivative

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | CC(C)(O)CCN | C₅H₁₃NO | 103.16 nih.govsigmaaldrich.com |

| Thiophene-2-carboxaldehyde | O=Cc1sccc1 | C₅H₄OS | 112.15 |

Table 2: Potential Thiophene-substituted Derivative

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| (E)-4-((thiophen-2-ylmethylene)amino)-2-methylbutan-2-ol | CC(C)(O)CCN=Cc1sccc1 | C₁₀H₁₅NOS | 197.30 |

Hydrochloride Salt Formation and Properties

The basic nature of the primary amine group in this compound allows it to readily react with acids to form salts. The formation of a hydrochloride salt is a common practice in pharmaceutical and chemical research to improve the solubility and stability of amine-containing compounds. google.com

The hydrochloride salt of this compound is formed by reacting the free base with hydrochloric acid (HCl). researchgate.net This acid-base reaction involves the protonation of the amino group by the hydrogen ion from HCl, forming an ammonium cation, with the chloride ion acting as the counter-ion. nih.gov

The general reaction is as follows:

this compound + HCl → this compound hydrochloride

The resulting salt, this compound hydrochloride, is expected to be a crystalline solid with a higher melting point and greater water solubility compared to the free base, which is a liquid. lookchem.com The increased solubility is due to the ionic nature of the salt, which allows for stronger interactions with polar solvents like water. smolecule.com

While specific experimental data for the hydrochloride salt of this compound is limited, the properties of other amino alcohol hydrochloride salts are well-documented. researchgate.netsmolecule.comveeprho.comnist.govunirioja.esfishersci.comgoogle.com For instance, the infrared spectrum of an amino alcohol hydrochloride typically shows a broad absorption band corresponding to the stretching of the ammonium and hydroxyl groups. smolecule.com

Table 3: Properties of this compound and its Expected Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride (Expected) |

| Molecular Formula | C₅H₁₃NO | C₅H₁₄ClNO |

| Molecular Weight ( g/mol ) | 103.16 nih.govsigmaaldrich.com | 139.62 |

| Physical State | Liquid | Solid |

| Melting Point | Not available | Higher than the free base |

| Boiling Point | 71.5 °C (at 10 Torr) lookchem.com | Not applicable (decomposes) |

| Solubility in Water | Soluble | Highly soluble |

Theoretical and Computational Studies of 4 Amino 2 Methylbutan 2 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio molecular orbital theory are employed to solve the Schrödinger equation, providing insights into electron distribution and orbital energies. For 4-Amino-2-methylbutan-2-ol, these calculations would typically be performed using a basis set such as 6-31G* or higher to achieve a balance between accuracy and computational cost.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. utexas.edu The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be primarily localized on the non-bonding lone pair electrons of the nitrogen and oxygen atoms, as these are the most energetic electrons. The LUMO would likely be a σ* (antibonding) orbital associated with the C-N or C-O bonds. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Predicted Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | ~ +1.5 | Antibonding σ* orbitals, primarily on C-N and C-O bonds |

| HOMO | ~ -9.0 | Non-bonding lone pair orbitals, localized on Nitrogen and Oxygen atoms |

| HOMO-1 | ~ -10.2 | Combination of C-C and C-H σ bonding orbitals |

| HOMO-LUMO Gap | ~ 10.5 | Indicates high kinetic stability |

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution of a molecule. libretexts.org It is mapped onto the electron density surface, using color-coding to indicate regions of varying electrostatic potential.

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and prone to electrophilic attack. For this compound, these areas would be concentrated around the lone pairs of the highly electronegative oxygen and nitrogen atoms.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas would be found around the acidic hydrogen atoms of the hydroxyl (-OH) and amine (-NH₂) groups.

Green/Yellow: Represents regions of neutral or intermediate potential, typically found over the nonpolar alkyl backbone of the molecule.

This map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying sites of reactivity. libretexts.orgresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation about its single bonds. lumenlearning.com this compound possesses several rotatable single bonds (C-C, C-O, C-N), leading to a complex potential energy surface.

Computational methods can be used to explore this landscape by systematically rotating dihedral angles and calculating the corresponding steric energy. The analysis of the central C2-C3 bond would be particularly important. The results would reveal low-energy staggered conformations, where bulky groups are far apart, and high-energy eclipsed conformations, where they cause steric and torsional strain. pressbooks.pub

The most stable conformer would likely feature an anti arrangement of the largest substituents (the aminoethyl and hydroxyl groups) to minimize steric hindrance. Furthermore, specific gauche conformations might be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl (-OH) group and the amino (-NH₂) group. The energy difference between these conformers dictates their relative populations at a given temperature.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformation (Dihedral Angle C1-C2-C3-N) | Relative Energy (kcal/mol) | Key Feature |

| Anti (180°) | 0.00 | Most stable; bulky groups are farthest apart. |

| Gauche (60°) with H-bond | ~ 0.5 | Stabilized by intramolecular hydrogen bonding. |

| Gauche (60°) without H-bond | ~ 1.2 | Steric repulsion between bulky groups. |

| Eclipsed (0°) | ~ 5.0 | Highest energy; significant steric and torsional strain. |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating reaction pathways and determining kinetics. acs.org For an amino alcohol, a relevant reaction to study would be its oxidation by hydroxyl radicals (•OH), a key process in atmospheric chemistry. frontiersin.org

Using DFT, one could map the entire potential energy surface for the reaction. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound and •OH) and the final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. This structure is a first-order saddle point on the energy landscape.

Calculating Activation Energies (Ea): The energy difference between the transition state and the reactants determines the reaction rate.

For this compound, hydrogen abstraction by the •OH radical could occur at several sites: the O-H bond, an N-H bond, or any of the C-H bonds. Computational studies on similar molecules suggest that hydrogen abstraction from a C-H bond alpha to the amine or alcohol group is often kinetically favored due to the stabilizing effect on the resulting radical. frontiersin.org Calculating the activation energy for each possible pathway would identify the most likely reaction mechanism.

Prediction of Spectroscopic Properties through Computational Modeling

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. For this compound, this would predict characteristic stretching frequencies for the O-H bond (broad, ~3300-3400 cm⁻¹), the N-H bonds of the primary amine (two sharp peaks, ~3300-3500 cm⁻¹), and the C-N bond (~1000-1250 cm⁻¹). libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculation would confirm the number of unique proton and carbon environments in the molecule. For example, the two methyl groups attached to C2 would be predicted to be equivalent, giving a single, strong signal in both ¹H and ¹³C spectra.

Mass Spectrometry: While direct prediction of fragmentation is complex, the "nitrogen rule" can be applied. Since this compound has one nitrogen atom and a molecular formula of C₅H₁₃NO, its exact mass is 103.0997 g/mol , and its nominal molecular weight is an odd number (103), which is consistent with the presence of an odd number of nitrogen atoms. nih.govlibretexts.org

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Feature | Predicted Value/Region |

| IR | O-H Stretch | ~3350 cm⁻¹ (broad) |

| IR | N-H Stretch (asymm/symm) | ~3450, 3360 cm⁻¹ (two peaks) |

| IR | C-N Stretch | ~1150 cm⁻¹ |

| ¹H NMR | -C(CH₃)₂ | ~1.2 ppm (singlet, 6H) |

| ¹H NMR | -CH₂-CH₂- | ~1.6 ppm (triplet, 2H), ~2.8 ppm (triplet, 2H) |

| ¹³C NMR | -C (CH₃)₂ | ~70 ppm |

| ¹³C NMR | -C(C H₃)₂ | ~28 ppm |

| Mass Spec | Molecular Ion [M]⁺ | m/z = 103 |

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used in drug discovery to correlate the chemical structure of compounds with their biological activity. imist.ma To build a SAR model for derivatives of this compound, a dataset of these compounds with experimentally measured activity (e.g., inhibitory concentration against an enzyme) would be required.

The process would involve:

Generating Derivatives: Creating a virtual library of compounds by systematically modifying the parent structure of this compound (e.g., adding substituents to the amino group or alkyl chain).

Calculating Molecular Descriptors: For each derivative, a range of physicochemical and electronic properties are calculated. These can include molecular weight, logP (lipophilicity), polar surface area (PSA), hydrogen bond donors/acceptors, and quantum chemical descriptors like HOMO/LUMO energies.

Developing a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed biological activity. acs.org

Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. For example, a QSAR study might reveal that increasing lipophilicity while maintaining a specific number of hydrogen bond donors enhances the desired activity. imist.ma

Table 4: Hypothetical Derivatives and Molecular Descriptors for a QSAR Study (Illustrative Data)

| Compound Name | Modification | LogP (Calculated) | Polar Surface Area (Ų) | Biological Activity (Predicted IC₅₀, µM) |

| This compound | Parent | -0.4 | 46.25 | 50.0 |

| 2-Methyl-4-(methylamino)butan-2-ol | N-methylation | -0.1 | 35.53 | 35.2 |

| 4-(Dimethylamino)-2-methylbutan-2-ol | N,N-dimethylation | 0.5 | 26.30 | 75.8 |

| 4-Amino-2-methyl-1-phenylbutan-2-ol | Phenyl substitution | 1.8 | 46.25 | 12.5 |

Applications of 4 Amino 2 Methylbutan 2 Ol in Advanced Organic Synthesis

4-Amino-2-methylbutan-2-ol as a Chiral Building Blocksigmaaldrich.comtcichemicals.com

Chiral amino alcohols are a privileged class of compounds in organic synthesis, often sourced from the "chiral pool" of naturally occurring substances or prepared through asymmetric methods. They serve as versatile starting materials for the synthesis of enantiomerically pure products. The presence of both an amino and a hydroxyl group allows for differential functionalization and the introduction of chirality into target molecules. smolecule.com

Asymmetric Synthesis of Complex Moleculesnih.gov

The use of enantiomerically pure building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex targets such as pharmaceuticals and natural products. mdpi.com Chiral amino alcohols like this compound can serve as foundational starting materials. In this approach, the existing stereocenter of the amino alcohol is incorporated into the final structure of the target molecule.

Research on related chiral amino alcohols demonstrates their utility in this context. For instance, they are employed as precursors for synthesizing specialized antibiotics and other biologically active compounds. smolecule.com The synthetic strategy often involves leveraging the amino and hydroxyl groups to build out a more complex carbon skeleton, with the stereochemistry dictated by the starting material. This "chiral pool" approach is a powerful method for producing enantiomerically pure compounds. smolecule.com

Enantioselective Transformations

In enantioselective transformations, a chiral agent is used to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Chiral amino alcohols can be employed as chiral auxiliaries to achieve this. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate, directs the stereochemistry of a subsequent reaction, and is then removed.

The general principle involves attaching the chiral amino alcohol to an achiral substrate. The inherent chirality of the auxiliary creates a diastereomeric intermediate, which then reacts with a reagent in a way that favors attack from one face of the molecule over the other due to steric hindrance. This process generates a new stereocenter with a specific configuration. While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in literature, the principle is well-established for other chiral amino alcohols in reactions such as enantioselective alkylations and reductions. acs.orgresearchgate.net

This compound as a Ligand in Catalysistcichemicals.com